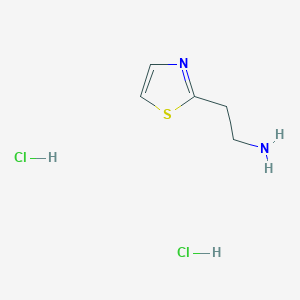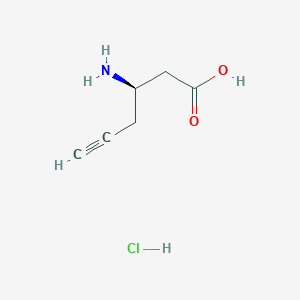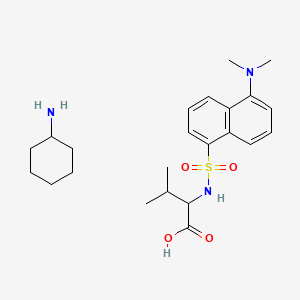
2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine
Descripción general
Descripción
2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine, also known as 2-Pyridin-3-yl-6-trifluoromethylpyridine (2-PTFP), is a heterocyclic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a colorless crystalline solid with a melting point of 85-87 °C and a boiling point of 211-212 °C. It is a versatile chemical that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-PTFP is not well understood. However, it is known to be an acidic catalyst, which means it can catalyze the hydrolysis of esters, amides, and other compounds. It is also thought to be involved in the formation of covalent bonds between molecules, which could explain its ability to act as a catalyst in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-PTFP are not well understood. However, it has been shown to be a non-toxic compound with low acute and sub-acute toxicity. It has also been shown to have no mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-PTFP has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. In addition, it is a relatively stable compound, making it easy to store and handle. However, it is also relatively insoluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are many potential future directions for the use of 2-PTFP in scientific research. One potential application is in the synthesis of novel pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of bioactive compounds, such as antifungal agents and anti-inflammatory agents. Additionally, it could be used as a catalyst in chemical reactions, such as the synthesis of pyridine derivatives. Finally, it could be used as a reagent in organic synthesis to synthesize a variety of compounds.
Aplicaciones Científicas De Investigación
2-PTFP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in chemical reactions, such as the synthesis of pyridine derivatives. In addition, 2-PTFP has been used in the synthesis of bioactive compounds such as antifungal agents and anti-inflammatory agents.
Propiedades
IUPAC Name |
2-pyridin-3-yl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-4-3-8(15)10(17-9)7-2-1-5-16-6-7/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJSCSDRLVCSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)
![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1450950.png)






![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)




